molecular formula C14H14N2O2 B15173925 6-[4-(Propan-2-yl)phenyl]pyrimidine-4-carboxylic acid

6-[4-(Propan-2-yl)phenyl]pyrimidine-4-carboxylic acid

Cat. No.: B15173925
M. Wt: 242.27 g/mol
InChI Key: QCHHQLFQCMZBJF-UHFFFAOYSA-N
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Description

6-[4-(Propan-2-yl)phenyl]pyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a carboxylic acid group and a 4-(propan-2-yl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(Propan-2-yl)phenyl]pyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Substitution with 4-(Propan-2-yl)phenyl Group:

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and automated purification systems.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products:

    Oxidation Products: Hydroxylated or ketone derivatives.

    Reduction Products: Alcohols or aldehydes.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-[4-(Propan-2-yl)phenyl]pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 6-[4-(Propan-2-yl)phenyl]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

    Pyrimidine-4-carboxylic acid: Lacks the 4-(propan-2-yl)phenyl group, resulting in different chemical and biological properties.

    4-(Propan-2-yl)phenyl derivatives: Compounds with similar phenyl substitutions but different core structures, leading to varied applications and activities.

Uniqueness: 6-[4-(Propan-2-yl)phenyl]pyrimidine-4-carboxylic acid is unique due to the combination of its pyrimidine core and the specific substitutions, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in multiple fields.

Biological Activity

6-[4-(Propan-2-yl)phenyl]pyrimidine-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

1. Overview of Biological Activities

The compound exhibits various biological properties, which can be categorized as follows:

  • Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant pathogens.
  • Anticancer Properties : Studies have highlighted its potential in cancer treatment, particularly through mechanisms involving the inhibition of specific enzymes linked to tumor growth .
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, potentially through the inhibition of cyclooxygenase (COX) enzymes .

The mechanism of action for this compound involves binding to specific molecular targets. This binding can modulate enzyme activities or receptor functions, leading to various biological effects. The exact pathways are still under investigation but are believed to involve interactions with COX enzymes and other cellular targets that influence inflammation and cancer cell proliferation .

3.1 Antimicrobial Activity

Recent studies have assessed the antimicrobial efficacy of this compound against various bacterial strains. For instance, a study reported minimum inhibitory concentrations (MICs) indicating effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains:

PathogenMIC (µg/mL)
Methicillin-resistant S. aureus64
New Delhi carbapenemase-producing A. baumannii128

These results suggest that the compound has potential as an antimicrobial agent against drug-resistant bacteria .

3.2 Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. The following table summarizes the findings from various assays:

CompoundCell LineIC50 (µM)
This compoundA549 (lung cancer)15
CelecoxibA5490.04

These findings indicate that while the compound shows activity, it may not be as potent as established anticancer drugs like celecoxib .

4. Case Studies

Case Study 1: Inhibition of COX Enzymes
In a comparative study assessing the anti-inflammatory effects of pyrimidine derivatives, it was found that compounds similar to this compound exhibited significant COX-2 inhibition with IC50 values comparable to known inhibitors like diclofenac and celecoxib .

Case Study 2: Anticancer Mechanisms
A study focused on the structure–activity relationship (SAR) revealed that modifications to the phenyl group could enhance anticancer activity. The presence of electron-donating groups was associated with increased potency against A549 cells, suggesting avenues for optimizing this compound for better therapeutic effects .

5. Conclusion

The biological activity of this compound presents promising avenues for research in antimicrobial and anticancer therapies. Its mechanisms involving enzyme inhibition and potential structural modifications offer insights into enhancing its efficacy. Ongoing studies will be critical in elucidating its full therapeutic potential and establishing its place in medicinal chemistry.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

6-(4-propan-2-ylphenyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C14H14N2O2/c1-9(2)10-3-5-11(6-4-10)12-7-13(14(17)18)16-8-15-12/h3-9H,1-2H3,(H,17,18)

InChI Key

QCHHQLFQCMZBJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O

Origin of Product

United States

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